2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone
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Overview
Description
2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a hydroxyethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 2-aminobenzimidazole with 3-methoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyacetophenone: Used in organic synthesis and as an intermediate in pharmaceuticals.
N-(2-Hydroxyethyl)ethylenediamine: Known for its use in industrial applications and as a chelating agent.
2-[2-(Ethylamino)ethoxy]ethanol: Utilized in various chemical processes and as a solvent.
Uniqueness
2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H19N3O3/c1-24-14-6-4-5-13(11-14)17(23)12-21-16-8-3-2-7-15(16)20-18(21)19-9-10-22/h2-8,11,22H,9-10,12H2,1H3,(H,19,20) |
InChI Key |
BYECYQMFLKEYEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO |
Origin of Product |
United States |
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